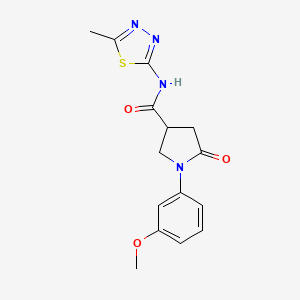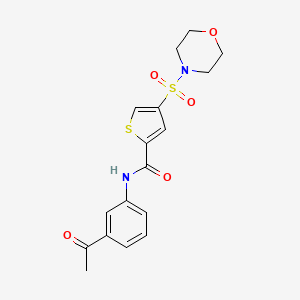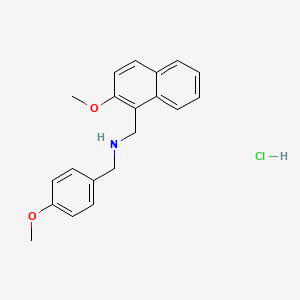![molecular formula C20H23N3O2 B4410615 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide
Overview
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide, also known as AMN107, is a small molecule inhibitor of the tyrosine kinase activity of BCR-ABL, a fusion protein that is commonly associated with chronic myeloid leukemia (CML). The development of AMN107 as a therapeutic agent for CML has been a significant breakthrough in the treatment of this disease.
Mechanism of Action
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide inhibits the tyrosine kinase activity of BCR-ABL by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in CML cells.
Biochemical and Physiological Effects:
This compound has been shown to induce complete hematologic and cytogenetic responses in patients with CML who are resistant to or intolerant of imatinib, another tyrosine kinase inhibitor. In addition, this compound has been shown to have a favorable safety profile, with fewer adverse effects than imatinib.
Advantages and Limitations for Lab Experiments
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide has several advantages for use in laboratory experiments, including its high potency and specificity for BCR-ABL, as well as its favorable safety profile. However, this compound is relatively expensive and may not be readily available in some laboratories.
Future Directions
There are several potential future directions for the development and use of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide. One area of research is the identification of biomarkers that can predict response to this compound therapy in patients with CML. Another area of research is the development of combination therapies that incorporate this compound with other targeted agents to improve treatment outcomes. Finally, the use of this compound as a research tool to study the molecular mechanisms underlying the development and progression of other types of cancer is an area of ongoing investigation.
Scientific Research Applications
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide has been extensively studied as a therapeutic agent for CML, and several clinical trials have been conducted to evaluate its efficacy and safety. In addition to its use as a therapeutic agent, this compound has also been used as a research tool to study the molecular mechanisms underlying the development and progression of CML.
properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-9-17(10-8-15)20(25)21-18-5-3-4-6-19(18)23-13-11-22(12-14-23)16(2)24/h3-10H,11-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZWWZMFDUWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)


![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
![2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)

![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)



![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)